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Abstract

Promethium (Pm), with atomic number 61, is a lanthanide notable for its exclusive
radioactivity, a characteristic that renders its experimental study exceptionally challenging.
Consequently, theoretical modeling is indispensable for a comprehensive understanding of its
atomic structure. This guide provides an in-depth exploration of the primary theoretical
frameworks used to describe promethium's electronic configuration and properties. It details
the foundational principles of non-relativistic and relativistic models, presents available
quantitative data, outlines experimental protocols for model validation, and visualizes the
computational workflows involved. This document serves as a core reference for researchers
leveraging computational chemistry and physics to investigate f-block elements.

Introduction

The atomic structure of promethium is of significant interest due to its position in the
lanthanide series, where the filling of the 4f orbitals leads to complex electronic behavior. Its
ground-state electron configuration is [Xe] 4f> 6s2.[1][2] The patrtially filled f-shell gives rise to a
multitude of closely spaced energy levels, making accurate theoretical prediction a formidable
task. Furthermore, as a heavy element, relativistic effects play a crucial role in determining its
electronic properties.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1207039?utm_src=pdf-interest
https://www.benchchem.com/product/b1207039?utm_src=pdf-body
https://www.benchchem.com/product/b1207039?utm_src=pdf-body
https://www.benchchem.com/product/b1207039?utm_src=pdf-body
https://open.library.ubc.ca/media/stream/pdf/52383/1.0379383/3
https://winter.group.shef.ac.uk/webelements/promethium/atoms.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This guide will delve into the theoretical models employed to unravel the intricacies of
promethium's atomic structure, with a focus on both foundational and advanced computational
methods.

Theoretical Models of Atomic Structure

The theoretical description of a multi-electron atom like promethium is governed by the
Schrédinger equation. However, its exact solution is not feasible, necessitating the use of
approximations. These can be broadly categorized into non-relativistic and relativistic methods.

Non-Relativistic Models: The Hartree-Fock Method

The Hartree-Fock (HF) method is a cornerstone of atomic structure calculations. It
approximates the N-body wavefunction as a single Slater determinant of one-electron orbitals.
This approach treats each electron as moving in an average potential created by the nucleus
and all other electrons, a concept known as the self-consistent field (SCF).

The HF equations are solved iteratively until the solution is self-consistent. While
computationally efficient, the HF method neglects electron correlation, which is the
instantaneous interaction between electrons. For an element like promethium with multiple
electrons in close proximity, particularly in the f-orbitals, electron correlation is significant.

Relativistic Models

For heavy elements like promethium, the high nuclear charge causes the inner-shell electrons
to move at speeds approaching a significant fraction of the speed of light. This necessitates the
inclusion of relativistic effects, which can be broadly categorized as:

» Scalar relativistic effects: These account for the relativistic mass increase of the electrons
and have a significant impact on the contraction of s and p orbitals.

e Spin-orbit coupling: This is the interaction between an electron's spin and its orbital angular
momentum, which leads to the splitting of energy levels (fine structure).

The Dirac-Hartree-Fock (DHF) method is the relativistic counterpart of the HF method. It is
based on the Dirac equation and inherently includes relativistic effects, including spin-orbit
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coupling, at the mean-field level. The DHF method provides a more accurate description of the
electronic structure of heavy elements compared to its non-relativistic counterpatrt.

To account for electron correlation, several methods have been developed that build upon the
HF or DHF framework.

o Configuration Interaction (Cl): The Cl method expresses the exact wavefunction as a linear
combination of Slater determinants corresponding to different electronic configurations. A full
Cl calculation, which includes all possible configurations, is exact within the chosen basis set
but is computationally prohibitive for all but the smallest systems. In practice, truncated Cl
methods are used. Relativistic Configuration Interaction (RCI) is the corresponding
relativistic method built on a DHF foundation.[3][4]

e Multiconfiguration Self-Consistent Field (MCSCF): The MCSCF method optimizes both the
orbitals and the CI coefficients simultaneously for a chosen set of configurations. This
provides a more compact and accurate wavefunction than a CI calculation with a similar
number of configurations. The Multiconfiguration Dirac-Hartree-Fock (MCDHF) method is the
fully relativistic version of MCSCF and is a powerful tool for calculating the atomic structure
of heavy, complex atoms.[1][5][6][7] It involves a systematic expansion of the wavefunction to
include electron correlation effects in a layer-by-layer approach.[8][9]

o Many-Body Perturbation Theory (MBPT): MBPT treats electron correlation as a perturbation
to the HF or DHF Hamiltonian. It provides a systematic way to calculate corrections to the
energy and wavefunction order by order.[3]

Density Functional Theory (DFT) offers a computationally less expensive alternative to
wavefunction-based methods. DFT is based on the principle that the ground-state energy of a
system is a unique functional of the electron density. Relativistic effects can be incorporated
into DFT, leading to methods like Relativistic Local Density Approximation (RLDA) and Scalar-
Relativistic Local Density Approximation (SCRLDA).

Quantitative Data for Promethium

Due to its radioactivity, comprehensive experimental data for promethium is scarce. However,
a combination of experimental measurements and theoretical calculations has provided
valuable insights into its atomic properties.
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Experimental Energy Levels

The fundamental energy levels of the ground-state configuration of neutral promethium
(4°6s2) have been experimentally determined.[10]

Term J Level (cm~1)[10]
6H° 5/2 0.00

712 803.82

9/2 1748.78

11/2 2797.10

13/2 3919.03

15/2 5089.79

6f© 1/2 5249.48
3/2 5460.50

5/2 5872.84

712 6562.86

9/2 7497.99

11/2 8609.21

Theoretical Energy Calculations (DFT)

The National Institute of Standards and Technology (NIST) provides reference data for
electronic structure calculations, including results for promethium using various DFT
functionals.[2]
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Property LDA LSD RLDA ScRLDA
Total Energy

-9651.484134 -9651.636319 -10003.863756 -9997.413383
(Hartree)
Kinetic Energy

9647.133137 9647.298194 10783.616266 10630.514309
(Hartree)
Coulomb Energy

3806.516511 3807.735378 3889.128004 3880.708012

(Hartree)

lonization Energies

The ionization energies of promethium have been determined through a combination of
experimental measurements and theoretical calculations.[2][6]

lonization Stage Energy (kJ/mol)
1st 538.10

2nd 1055.4

3rd 2170

4th 3970

5th 5950

Experimental Protocols for Model Validation

Validating theoretical models requires precise experimental data. For a radioactive element like
promethium, specialized techniques are necessary.

Resonance lonization Spectroscopy (RIS)

Resonance lonization Spectroscopy is a highly sensitive and selective technique used to study
the atomic structure of rare isotopes.[11][12][13][14]

Methodology:
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e Atomization: A sample containing promethium is heated in a hot cavity or atomizer to
produce a neutral atomic beam.[11]

» Stepwise Excitation: The atomic beam is irradiated with multiple tunable lasers. The lasers
are tuned to specific wavelengths to resonantly excite the promethium atoms through a
series of intermediate energy levels.[11]

« lonization: A final laser photon excites the atom to an energy state above its ionization
potential, causing it to become an ion. This can be to a discrete autoionizing state or directly
into the continuum.

o Mass Spectrometry: The resulting ions are then guided into a mass spectrometer, which
separates them based on their mass-to-charge ratio, allowing for isotope-specific
measurements.

o Data Acquisition: The ion signal is measured as a function of the laser wavelength, providing
information on the atomic energy levels, hyperfine structure, and isotope shifts.

X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy is a powerful technique for probing the local electronic and
geometric structure of a specific element within a sample.[15][16][17][18][19]

Methodology:

e Sample Preparation: Due to promethium's radioactivity, samples must be handled in a
controlled environment. For solution-phase studies, the promethium can be chelated with
organic ligands to create a stable complex.[15]

» Synchrotron Radiation: A tunable, high-intensity X-ray beam from a synchrotron light source
is used.

e Energy Scan: The energy of the X-ray beam is scanned across an absorption edge of
promethium (e.g., the L-edge).

o Absorption Measurement: The absorption of X-rays by the sample is measured as a function
of the incident X-ray energy. This can be done in transmission mode for concentrated
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samples or in fluorescence mode for dilute samples.

o Data Analysis:

o X-ray Absorption Near-Edge Structure (XANES): The region near the absorption edge
provides information about the oxidation state and coordination environment of the
promethium atom.

o Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the absorption
coefficient above the edge can be analyzed to determine the distances, coordination
numbers, and types of neighboring atoms.

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key
theoretical modeling techniques.

Initial Guess for Orbitals Construct Fock Matrix

Converged Orbitals and Energy

Click to download full resolution via product page

Figure 1: Hartree-Fock Self-Consistent Field (SCF) Workflow.
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Relativistic Configuration Interaction (RCI)
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i
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Figure 2: Multiconfiguration Dirac-Hartree-Fock (MCDHF) Workflow.

Conclusion

The theoretical modeling of promethium's atomic structure is a challenging yet essential field
of study. While non-relativistic methods like Hartree-Fock provide a basic framework, the
inclusion of relativistic effects and electron correlation through methods such as MCDHF and
RCIl is crucial for accurate predictions. The available experimental data, though limited, serves
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as a vital benchmark for these theoretical models. Future advances in computational power
and experimental techniques for handling radioactive materials will undoubtedly lead to a more
refined understanding of this enigmatic element. This guide provides a foundational overview
for researchers and professionals, enabling them to navigate the complexities of modeling
promethium's atomic structure and to appreciate the interplay between theory and experiment
in advancing our knowledge of the f-block elements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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